1,3-Diazadicyclobuta[def,jkl]biphenylene
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Overview
Description
1,3-Diazadicyclobuta[def,jkl]biphenylene is a complex organic compound with the molecular formula C10H2N2 It is characterized by its unique structure, which includes two nitrogen atoms incorporated into a biphenylene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazadicyclobuta[def,jkl]biphenylene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the desired biphenylene structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory synthesis but with optimized conditions for higher yield and purity. This may involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Diazadicyclobuta[def,jkl]biphenylene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), Alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce hydrogenated forms of the compound.
Scientific Research Applications
1,3-Diazadicyclobuta[def,jkl]biphenylene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,3-Diazadicyclobuta[def,jkl]biphenylene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Biphenylene: A simpler analog without nitrogen atoms.
1,2-Diazabicyclo[2.2.2]octane: Another nitrogen-containing bicyclic compound.
Phenanthroline: A nitrogen-containing polycyclic aromatic compound.
Uniqueness
1,3-Diazadicyclobuta[def,jkl]biphenylene is unique due to its specific biphenylene framework with incorporated nitrogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Properties
CAS No. |
416851-83-7 |
---|---|
Molecular Formula |
C10H2N2 |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
5,9-diazapentacyclo[6.4.0.02,7.03,12.04,11]dodeca-1,3(12),4,6,8,10-hexaene |
InChI |
InChI=1S/C10H2N2/c1-3-5-7-6-4(2-12-9(3)7)10(11-1)8(5)6/h1-2H |
InChI Key |
DVMHUBUIYIUPAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3=C4C2=NC=C5C4=C3C5=N1 |
Origin of Product |
United States |
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